molecular formula C12H9F3 B11889623 1-Methyl-7-(trifluoromethyl)naphthalene

1-Methyl-7-(trifluoromethyl)naphthalene

Cat. No.: B11889623
M. Wt: 210.19 g/mol
InChI Key: WFOQCVBCJNAIHY-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)naphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a methyl group at the first position and a trifluoromethyl group at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(trifluoromethyl)naphthalene typically involves the trifluoromethylation of 1-methylnaphthalene. One common method is the radical trifluoromethylation, which utilizes a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-7-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 1-Methyl-4-(trifluoromethyl)naphthalene
  • 1-Bromo-2-(trifluoromethyl)naphthalene
  • 1-Chloro-2-(trifluoromethyl)naphthalene

Comparison: 1-Methyl-7-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties.

Properties

Molecular Formula

C12H9F3

Molecular Weight

210.19 g/mol

IUPAC Name

1-methyl-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H9F3/c1-8-3-2-4-9-5-6-10(7-11(8)9)12(13,14)15/h2-7H,1H3

InChI Key

WFOQCVBCJNAIHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C(F)(F)F

Origin of Product

United States

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